molecular formula C11H10BrN3O2 B1532511 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole CAS No. 942920-12-9

4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole

Cat. No. B1532511
M. Wt: 296.12 g/mol
InChI Key: FVDDHDMMSRVABH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of “4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole” is not available in the sources I searched .


Chemical Reactions Analysis

Information on the chemical reactions involving “4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole” is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole” are not available .

Scientific Research Applications

Anticancer Potential

4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole and its derivatives have been explored for their potential in anticancer therapy. Research conducted in the 1970s demonstrated the synthesis of 1-[4-nitrophenyl]-5-[4-substituted sulphonamidophenylhydrazono]-2-pyrazolin-4-ones and related compounds, showing the possibilities of these derivatives in cancer treatment. The process involved bromination of ethyl 2-[nitrophenylhydrazono]-3-oxobutyrates to yield 4-bromo derivatives, which on cyclization produced high yields of the 4-hydroxpyrazoles, demonstrating a pathway for creating potentially therapeutic agents (Soliman & Shafik, 1975).

Cytotoxic Activity

Another significant application of this chemical is in the synthesis of new derivatives that exhibit cytotoxic activity against various human cancer cell lines. A study published in 2018 showcased the creation of derivatives starting with related compounds, assessing their in-vitro anti-cancer activity against multiple cancer cell lines. The results showed some of these analogs exhibiting significant activity, indicating the potential of these derivatives as a base for developing potent anti-cancer agents (Srour et al., 2018).

Chemical Synthesis and Characterization

The compound also finds application in chemical synthesis. Research has focused on creating various substituted pyrazoles, including 4-bromo derivatives, and characterizing them through different spectroscopic techniques. Such work is essential for understanding the chemical properties and potential applications of these compounds in various fields (Zhang et al., 2006).

Tautomerism Study

The compound's derivatives have been used to study tautomerism, an essential aspect in medicinal chemistry. For example, research has been conducted on the tautomerism of 4-bromo-1H-pyrazoles in the solid state and in solution, providing insights valuable for the design of pharmaceutical compounds (Trofimenko et al., 2007).

Antimicrobial Studies

The compound and its derivatives have also been evaluated for their antimicrobial properties. Research conducted in 2021 explored the synthesis of new functional derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes, assessing their antimicrobial efficacy. Such studies highlight the potential of these compounds in creating effective antimicrobial agents (2021 study).

properties

IUPAC Name

4-bromo-1-ethyl-3-(4-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-2-14-7-10(12)11(13-14)8-3-5-9(6-4-8)15(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDDHDMMSRVABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254762
Record name 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole

CAS RN

942920-12-9
Record name 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942920-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 0° C. solution of 4-bromo-3-(4-nitrophenyl)-1H-pyrazole (485 mmol) in N,N-dimethylformamide (1000 mL) was slowly treated with sodium hydride (485 mmol) and then iodoethane (582 mmol). The reaction mixture was stirred for 30 minutes at room temperature and then poured into ice-water (1000 mL). Product precipitated out of solution and was collected by filtration, washed with water (4×500 mL) and dried to provide the title product as a light brown powder (94%). ESMS [M+H]+: 297.2
Quantity
485 mmol
Type
reactant
Reaction Step One
Quantity
485 mmol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
582 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ND Adams, JL Adams, JL Burgess… - Journal of medicinal …, 2010 - ACS Publications
The Aurora kinases play critical roles in the regulation of mitosis and are frequently overexpressed or amplified in human tumors. Selective inhibitors may provide a new therapy for the …
Number of citations: 116 pubs.acs.org

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